Methyl 2-acetamidoheptanoate
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Overview
Description
Methyl 2-acetamidoheptanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in nature as fragrances in fruits and flowers . This compound is specifically known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-acetamidoheptanoate typically involves the esterification of 2-acetamidoheptanoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-acetamidoheptanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of an acid or base, the ester bond can be hydrolyzed to yield 2-acetamidoheptanoic acid and methanol.
Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.
Substitution: The ester group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: 2-acetamidoheptanoic acid and methanol.
Reduction: 2-acetamidoheptanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 2-acetamidoheptanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of Methyl 2-acetamidoheptanoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is believed to modulate enzyme activity and receptor binding .
Comparison with Similar Compounds
Similar Compounds
Methyl acetate: Another ester with a simpler structure and different applications.
Ethyl acetate: Commonly used as a solvent in laboratories and industries.
Methyl butyrate: Known for its fruity odor and used in flavorings.
Uniqueness
Methyl 2-acetamidoheptanoate is unique due to its specific structure, which includes an acetamido group. This functional group imparts distinct chemical properties and reactivity, making it valuable in specialized applications in research and industry .
Properties
CAS No. |
91017-22-0 |
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Molecular Formula |
C10H19NO3 |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
methyl 2-acetamidoheptanoate |
InChI |
InChI=1S/C10H19NO3/c1-4-5-6-7-9(10(13)14-3)11-8(2)12/h9H,4-7H2,1-3H3,(H,11,12) |
InChI Key |
FWWZBHSEVOSEHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C(=O)OC)NC(=O)C |
Origin of Product |
United States |
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